molecular formula C10H12Cl3NO B2568411 Ethyl 2-(2,6-dichlorophenyl)ethanecarboximidate hydrochloride CAS No. 77831-48-2

Ethyl 2-(2,6-dichlorophenyl)ethanecarboximidate hydrochloride

Cat. No.: B2568411
CAS No.: 77831-48-2
M. Wt: 268.56
InChI Key: CQLYZGKOTCRKMX-UHFFFAOYSA-N
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Description

Ethyl 2-(2,6-dichlorophenyl)ethanecarboximidate hydrochloride is a chemical compound widely used in scientific research. It has versatile applications, including studying drug interactions and synthesizing novel compounds for pharmaceutical advancements.

Scientific Research Applications

Ethyl 2-(2,6-dichlorophenyl)ethanecarboximidate hydrochloride is extensively used in scientific research for various applications:

    Chemistry: It is used as a building block for synthesizing complex organic molecules.

    Biology: It is employed in studying enzyme interactions and protein modifications.

    Medicine: It is investigated for its potential therapeutic effects and drug development.

    Industry: It is used in the production of specialty chemicals and intermediates for pharmaceuticals.

Preparation Methods

The synthesis of Ethyl 2-(2,6-dichlorophenyl)ethanecarboximidate hydrochloride typically involves the reaction of 2,6-dichlorobenzaldehyde with ethylamine under acidic conditions to form the corresponding imine. This imine is then reduced to the amine, which is subsequently reacted with ethyl chloroformate to yield the final product. Industrial production methods may involve optimizing reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

Ethyl 2-(2,6-dichlorophenyl)ethanecarboximidate hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: It undergoes nucleophilic substitution reactions, where the ethyl group can be replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide.

Mechanism of Action

The mechanism of action of Ethyl 2-(2,6-dichlorophenyl)ethanecarboximidate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Ethyl 2-(2,6-dichlorophenyl)ethanecarboximidate hydrochloride can be compared with similar compounds like:

  • Ethyl 2-(2,4-dichlorophenyl)ethanecarboximidate hydrochloride
  • Ethyl 2-(2,5-dichlorophenyl)ethanecarboximidate hydrochloride
  • Ethyl 2-(3,5-dichlorophenyl)ethanecarboximidate hydrochloride These compounds share similar structures but differ in the position of chlorine atoms on the phenyl ring, which can affect their reactivity and applications. This compound is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties .

Properties

IUPAC Name

ethyl 2-(2,6-dichlorophenyl)ethanimidate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11Cl2NO.ClH/c1-2-14-10(13)6-7-8(11)4-3-5-9(7)12;/h3-5,13H,2,6H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQLYZGKOTCRKMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=N)CC1=C(C=CC=C1Cl)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12Cl3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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